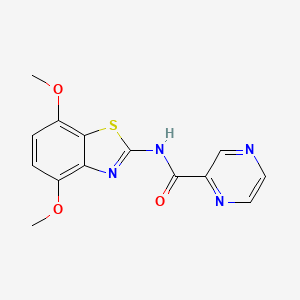

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide, also known as DMP, is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4). It has been studied for its potential applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). DMP has been shown to be a potent inhibitor of PDE4, with a half-maximal inhibitory concentration (IC50) of 0.9 μM, making it one of the most potent PDE4 inhibitors available.

Applications De Recherche Scientifique

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide has been studied extensively for its potential applications in the treatment of various diseases. In preclinical studies, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide has been shown to have anti-inflammatory, bronchodilatory, and anti-allergic properties. In addition, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide has been found to reduce airway hyperresponsiveness and improve pulmonary function in animal models of asthma. Furthermore, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide has been shown to reduce inflammation in animal models of COPD and IBD.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to inhibit the dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins , which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase A2 .

Result of Action

Benzothiazole derivatives have been reported to exhibit cytotoxic activity against cancer l1210 and snu-1 cells .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide in laboratory experiments is its high potency and selectivity for PDE4 inhibition. This makes it an ideal tool for studying the role of cAMP signaling in various biological processes. However, there are some limitations to using N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide in laboratory experiments. For example, the compound is not orally bioavailable, which limits its use in animal studies. In addition, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is not commercially available, which can make it difficult to obtain for laboratory experiments.

Orientations Futures

There are a number of potential future directions for the use of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide. For example, further studies are needed to explore the potential therapeutic applications of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide in the treatment of asthma, COPD, and IBD. In addition, further research is needed to explore the potential of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide as an adjuvant therapy for cancer, as well as its potential for use in other diseases. Finally, further studies are needed to evaluate the safety and efficacy of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide in humans.

Méthodes De Synthèse

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,7-dimethoxy-1,3-benzothiazol-2-yl chloride with 2-aminopyrazine in the presence of an appropriate base, such as pyridine or triethylamine. This reaction is followed by the addition of acetic anhydride, which leads to the formation of the desired product.

Propriétés

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-20-9-3-4-10(21-2)12-11(9)17-14(22-12)18-13(19)8-7-15-5-6-16-8/h3-7H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPJJSLEODBIFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]adamantane-1-carboxamide](/img/structure/B6577844.png)

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}-2,4-dimethoxybenzamide](/img/structure/B6577848.png)

![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6577863.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)

![5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide](/img/structure/B6577890.png)

![N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6577893.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole](/img/structure/B6577895.png)

![N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B6577896.png)

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6577906.png)